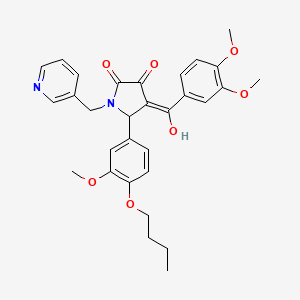![molecular formula C16H17NO5S2 B12025643 3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12025643.png)
3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with the molecular formula C16H17NO5S2 This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a propanoic acid moiety
Vorbereitungsmethoden
The synthesis of 3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring.
Analyse Chemischer Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Sie kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in Alkohole umwandeln.
Substitution: Die Benzyliden-Gruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.
Hydrolyse: Die Estergruppen können hydrolysiert werden, um die entsprechenden Säuren zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Säuren oder Basen zur Hydrolyse. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
3-[(5E)-5-(4-Ethoxy-3-methoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Medizin: Es werden Forschungen zu ihrem Potenzial als Therapeutikum durchgeführt, da sie eine einzigartige Struktur und Reaktivität aufweist.
Industrie: Sie kann bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit verschiedenen molekularen Zielstrukturen. Der Thiazolidinon-Ring kann mit Enzymen interagieren und deren Aktivität möglicherweise hemmen. Die Benzyliden-Gruppe kann an π-π-Interaktionen mit aromatischen Aminosäuren in Proteinen teilnehmen und deren Funktion beeinflussen. Die Propansäure-Einheit kann Wasserstoffbrückenbindungen mit Zielmolekülen bilden und die Bindung der Verbindung stabilisieren .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The benzylidene group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The propanoic acid moiety can form hydrogen bonds with target molecules, stabilizing the compound’s binding .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen umfassen andere Thiazolidinon-Derivate, wie z. B.:
- 3-[(5E)-5-(4-Methoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propansäure
- 3-[(5E)-5-(4-Ethoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propansäure
Diese Verbindungen weisen ähnliche strukturelle Merkmale auf, unterscheiden sich aber in ihren Substituenten, was ihre chemische Reaktivität und biologische Aktivität beeinflussen kann.
Eigenschaften
Molekularformel |
C16H17NO5S2 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
3-[(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C16H17NO5S2/c1-3-22-11-5-4-10(8-12(11)21-2)9-13-15(20)17(16(23)24-13)7-6-14(18)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19)/b13-9+ |
InChI-Schlüssel |
VYIZULHTDXUVGN-UKTHLTGXSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12025579.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025594.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025600.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12025602.png)




![(5Z)-3-cyclopentyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025637.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025645.png)
![[4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12025647.png)
![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12025652.png)

